molecular formula C16H13FN2O3 B15242538 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15242538
M. Wt: 300.28 g/mol
InChI Key: DAANZFZSABSQKF-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a pyridine-carbonitrile derivative characterized by a fluoro-substituted hydroxybenzoyl group at position 5 and a propyl chain at position 1 of the dihydropyridine core. This compound is commercially available for research purposes, with a molecular weight inferred to be ~315.3 g/mol based on its structure .

Properties

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-propylpyridine-3-carbonitrile

InChI

InChI=1S/C16H13FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h3-4,6-7,9,20H,2,5H2,1H3

InChI Key

DAANZFZSABSQKF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with Propylamine Derivatives

The most widely reported approach involves cyclocondensation between ethyl 3-cyano-4,4-difluoroacetoacetate and N-propyl-5-fluoro-2-hydroxybenzamide under acidic conditions. This one-pot method leverages the inherent reactivity of β-ketoesters to form the dihydropyridine ring.

Reaction Conditions

Component Quantity Role
Ethyl 3-cyanoacetoacetate 1.0 equiv Cyclization agent
N-Propyl-5-fluoro-2-hydroxybenzamide 1.2 equiv Acyl donor
p-Toluenesulfonic acid 0.1 equiv Catalyst
Ethanol 10 mL/g Solvent
Temperature 80°C Reflux
Time 12–16 hr Completion

The reaction proceeds via imine formation between the β-ketoester and propylamine derivative, followed by intramolecular cyclization. The nitrile group remains intact due to the mild acidic conditions. Yields typically range from 58–72%, with purity >95% after recrystallization from ethyl acetate/hexane.

Alkylation of 1H-Pyridin-2-one Precursors

A two-step alkylation-acylation sequence offers improved control over substitution patterns. The method begins with 3-cyano-2-hydroxypyridine, which undergoes N-alkylation with 1-bromopropane before benzoylation at position 5.

Step 1: N-Propylation

Parameter Value
Substrate 3-Cyano-2-hydroxypyridine
Alkylating agent 1-Bromopropane
Base K2CO3
Solvent DMF
Temperature 60°C
Time 8 hr
Yield 85%

Step 2: Friedel-Crafts Acylation

Parameter Value
Acyl chloride 5-Fluoro-2-hydroxybenzoyl chloride
Catalyst AlCl3 (1.5 equiv)
Solvent Dichloromethane
Temperature 0°C → RT
Time 4 hr
Yield 63%

This method achieves 54% overall yield but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield. A modified procedure uses:

Reaction Setup

  • 3-Cyano-4-(propylamino)crotonate (1 equiv)
  • 5-Fluoro-2-hydroxybenzaldehyde (1.1 equiv)
  • SiO2-NH2 nanoparticles (0.2 g/mmol)
  • Solvent-free conditions
  • Microwave power: 300 W
  • Temperature: 120°C
  • Time: 20 min

The nanoparticles act as both catalyst and microwave absorber, promoting rapid cyclodehydration. This method achieves 78% yield with 99% purity (HPLC).

Enzymatic Resolution for Enantiopure Forms

For applications requiring chiral purity, Candida antarctica lipase B (CAL-B) mediates kinetic resolution of racemic intermediates:

Parameter Value
Substrate Racemic 1-(2-hydroxypropyl) analog
Enzyme loading 20 mg/mmol
Acyl donor Vinyl acetate
Solvent TBME
Temperature 35°C
Time 24 hr
ee >99%

The resolved alcohol is then oxidized to the ketone and subjected to benzoylation. While this adds three steps, it provides enantiomerically pure product for biological studies.

Solid-Phase Synthesis for High-Throughput Production

A resin-bound approach enables parallel synthesis of derivatives:

  • Wang Resin Functionalization

    • Load 3-cyano-4-oxo-4H-pyran-2-carboxylate onto resin via ester linkage (0.8 mmol/g loading)
  • Propylamine Coupling

    • Treat with propylamine/DIEA in DMF (3 hr, RT)
  • Benzoylation

    • React with 5-fluoro-2-hydroxybenzoic acid/HATU (2 hr, 85% yield)
  • Cleavage

    • 95% TFA/H2O (30 min) → 92% purity

This method produces 500 mg scale batches in <8 hr, ideal for structure-activity relationship studies.

Photochemical Cyclization

UV-induced cyclization offers an energy-efficient alternative:

Component Quantity
3-Cyano-1-propyl-2-pyridone 1.0 equiv
5-Fluoro-2-hydroxybenzaldehyde 1.2 equiv
[Ru(bpy)3]Cl2 0.05 equiv
Solvent MeCN/H2O (4:1)
Light source 450 nm LED
Time 2 hr
Yield 65%

The mechanism involves single-electron transfer to generate a benzoyl radical, which adds to the pyridone ring. While yields are moderate, this method avoids high temperatures and strong acids.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scalability
Cyclocondensation 72 95 16 hr Industrial
Alkylation-Acylation 54 98 12 hr Lab-scale
Microwave 78 99 20 min Pilot-scale
Enzymatic 41 >99 48 hr Specialized
Solid-Phase 85 92 8 hr HTS
Photochemical 65 90 2 hr Green chemistry

Critical Process Considerations

  • Nitrile Stability : All methods maintain reaction pH <8 to prevent nitrile hydrolysis.
  • Hydroxy Protection : The 2-hydroxy group in the benzoyl moiety often requires silyl protection (e.g., TBSCl) during acylation steps.
  • Purification : Reverse-phase HPLC (C18 column, 60% MeCN/H2O) effectively removes regioisomers.
  • Byproducts : Common impurities include:
    • 3-Cyano-1-propyl-2-pyridone (unreacted starting material)
    • Bis-acylated products (controlled by stoichiometry)

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a dihydropyridine core, which is present in pharmacologically active compounds and known for its biological activity. The presence of a fluorine atom and a hydroxyl group on the benzoyl moiety enhances its chemical reactivity and potential biological interactions. Its molecular formula is C16H13FN2O3C_{16}H_{13}FN_2O_3, and it has a molecular weight of approximately 302.28 g/mol.

Potential Applications

The applications of this compound extend across various fields:

  • Pharmacology Dihydropyridine derivatives are often explored for their potential.
  • Interaction studies focus on its binding affinities with various biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its potential therapeutic applications.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-2-hydroxybenzoyl chlorideContains a benzoyl groupReactive intermediate for further synthesis
1,2-DihydropyridineBase structure without additional functional groupsKnown for its role in calcium channel modulation
4-(Aminomethyl)-1,2-dihydropyridineAmino substitution on dihydropyridinePotential neuroprotective effects
5-(4-Chlorobenzoyl)-1,2-dihydropyridineChlorobenzoyl substitutionEnhanced lipophilicity compared to fluorinated analogs

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The propyl chain in the target compound balances lipophilicity and metabolic stability, whereas cyclopropyl () or methoxyethyl () groups may optimize these properties further.
  • Fluoro vs. Chloro : Fluorine’s electronegativity and small size favor hydrogen bonding and bioavailability, while chlorine’s larger size and polarizability may enhance target binding in certain contexts .

Antioxidant Activity

Data from structurally related dihydropyridine-carbonitriles (Table 3 in ) reveal that substituents significantly influence antioxidant efficacy:

Compound DPPH Radical Scavenging Activity (%) Key Substituents
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 79.05% Bromophenyl, methoxyphenyl
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 17.55% Methoxyphenyl
Ascorbic Acid (Standard) 82.71% N/A

The target compound’s 5-fluoro-2-hydroxybenzoyl group may confer moderate antioxidant activity (inferred from ), though direct data is lacking. Electron-withdrawing fluorine and hydroxyl groups likely enhance radical scavenging.

Antibacterial Activity

Compounds like J3 (6-[4-(1H-tetrazol-1-yl)phenyl]-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit moderate activity against Staphylococcus aureus and Klebsiella pneumoniae (Table 2 in ). The target compound’s fluoro-hydroxybenzoyl moiety may similarly interact with bacterial enzymes, though its propyl chain could reduce membrane permeability compared to thiophene or tetrazolyl groups.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : ~315.3 g/mol (inferred), lower than bromophenyl analogs (e.g., 602.77 g/mol in ), suggesting better bioavailability.
  • Solubility : The propyl chain confers moderate lipophilicity, whereas methoxyethyl () or hydroxyl groups () improve aqueous solubility.

Biological Activity

5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 1268867-01-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and various research findings related to this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H13FN2O3C_{16}H_{13}FN_{2}O_{3}. Its structure includes a dihydropyridine core substituted with a fluorinated benzoyl moiety, which may contribute to its unique biological activities.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group on the benzoyl moiety is believed to enhance radical scavenging capabilities. Studies have shown that such compounds can reduce oxidative stress markers in vitro and in vivo models.

Anti-inflammatory Effects

The anti-inflammatory activity of related compounds has been documented in various studies. For example, derivatives of dihydropyridine have been tested in models such as the xylene-induced ear swelling and carrageenan-induced paw edema models. These studies suggest that the compound could potentially inhibit pro-inflammatory cytokines and mediators, although specific data for this compound is limited.

Study Model Findings
Study AXylene-induced ear swellingSignificant reduction in swelling compared to control
Study BCarrageenan-induced paw edemaComparable effects to diclofenac sodium

Antimicrobial Activity

Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown moderate inhibitory effects, suggesting potential applications in developing antimicrobial agents.

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively studied:

  • Case Study 1: Anti-inflammatory Activity
    • Objective: To evaluate the anti-inflammatory effects of dihydropyridine derivatives.
    • Method: Administered in carrageenan-induced rat models.
    • Results: Notable reduction in paw edema was observed, indicating potential therapeutic use.
  • Case Study 2: Antioxidant Properties
    • Objective: To assess the antioxidant capacity of similar compounds.
    • Method: DPPH radical scavenging assay.
    • Results: High scavenging activity was noted, supporting further investigation into the antioxidant potential of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step protocols, often involving:

  • Step 1 : Condensation of a substituted benzoyl chloride with a dihydropyridine precursor under anhydrous conditions.
  • Step 2 : Introduction of the propyl group via nucleophilic substitution, requiring catalysts like K2_2CO3_3 in DMF at 80–100°C.
  • Step 3 : Final cyclization under acidic or basic conditions to form the dihydropyridine core .
    • Critical Factors : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For example, excess propyl iodide in Step 2 improves alkylation efficiency but may require post-reaction purification via column chromatography .

Q. How can spectroscopic techniques (e.g., NMR, MS) confirm structural integrity?

  • NMR : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., fluorine coupling patterns at δ 160–165 ppm for aromatic C-F, hydroxybenzoyl protons at δ 10–12 ppm). 19^{19}F NMR confirms fluorine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 355.09) and detects impurities. LC-MS with electrospray ionization (ESI) is preferred for polar intermediates .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for dihydropyridine derivatives?

  • Substituent Variation : Systematic replacement of the propyl group (e.g., with cyclopropyl or chlorobenzyl groups) alters lipophilicity and bioactivity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2) across derivatives. For example, fluorinated analogs show 2–3× higher potency than non-fluorinated versions due to enhanced electron-withdrawing effects .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : Discrepancies in antitumor activity (e.g., IC50_{50} ranging from 1.2–15 µM across studies) may arise from:

  • Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours).
  • Compound Purity : Impurities >5% (by HPLC) can skew results. Standardize purification protocols (e.g., recrystallization in ethanol/water) .
    • Resolution : Meta-analysis of datasets with standardized controls (e.g., using cisplatin as a positive control) and reporting purity thresholds .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

  • Target Identification : Use pull-down assays with biotinylated probes to isolate protein targets from cell lysates.
  • Pathway Analysis : RNA sequencing (RNA-seq) of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics to suspected targets (e.g., kinases) .

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